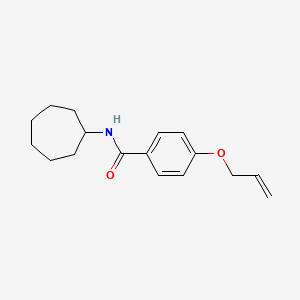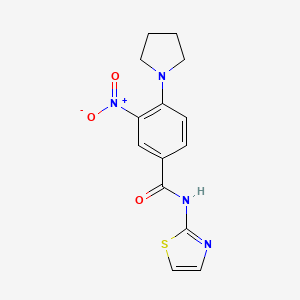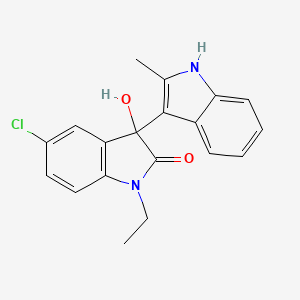
4-(allyloxy)-N-cycloheptylbenzamide
Descripción general
Descripción
4-(allyloxy)-N-cycloheptylbenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that is involved in the regulation of gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 4-(allyloxy)-N-cycloheptylbenzamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins in cells. This can have several effects on cellular processes, including the regulation of gene expression, cell cycle progression, and protein degradation. In cancer cells, the accumulation of acetylated proteins can lead to the induction of apoptosis and inhibition of tumor growth. In neurodegenerative disorders, the accumulation of acetylated proteins can lead to the reduction of neuroinflammation and improvement of cognitive function. In autoimmune diseases, the accumulation of acetylated proteins can lead to the reduction of inflammation and improvement of disease symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific disease being treated. In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth by increasing the levels of acetylated proteins. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation by increasing the levels of acetylated proteins. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms by increasing the levels of acetylated proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(allyloxy)-N-cycloheptylbenzamide in lab experiments is its specificity for HDAC6, which can lead to more targeted effects on cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations, which can lead to non-specific effects on cellular processes.
Direcciones Futuras
There are several future directions for research on 4-(allyloxy)-N-cycloheptylbenzamide. One direction is the development of more potent and selective inhibitors of HDAC6 for use in clinical trials. Another direction is the investigation of the potential use of this compound in combination with other therapies for the treatment of cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the investigation of the potential use of this compound in other diseases, such as viral infections and metabolic disorders, is an area of future research.
Aplicaciones Científicas De Investigación
4-(allyloxy)-N-cycloheptylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Huntington's disease. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-cycloheptyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-13-20-16-11-9-14(10-12-16)17(19)18-15-7-5-3-4-6-8-15/h2,9-12,15H,1,3-8,13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQVZHXJZYABMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405173.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile](/img/structure/B4405181.png)
![4-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4405187.png)


![1-(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4405213.png)
![2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-dimethylacetamide](/img/structure/B4405220.png)
![1-[4-(3-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405224.png)

![3-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4405229.png)

![1-{3-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4405253.png)

![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)